A Technical Guide to the Synthesis and Purification of Evogliptin-d9 for Research Applications
A Technical Guide to the Synthesis and Purification of Evogliptin-d9 for Research Applications
This guide provides a comprehensive overview of a proposed synthetic route and purification strategy for Evogliptin-d9, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Evogliptin. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, isotopically labeled internal standard for pharmacokinetic studies and other quantitative analyses.
Evogliptin, with the chemical name (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Evogliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4]
The synthesis of Evogliptin-d9, specifically (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-((tert-butoxy-d9)methyl)piperazin-2-one, involves the incorporation of nine deuterium atoms on the tert-butyl group.[5] This modification provides a distinct mass signature for use in mass spectrometry-based assays without altering the compound's chemical properties.
Proposed Synthetic Pathway
The synthesis of Evogliptin-d9 can be achieved by adapting established methods for the synthesis of Evogliptin.[6][7][8] The key strategy is the coupling of a deuterated piperazinone intermediate with a chiral amino acid derivative. The following sections outline a plausible multi-step synthesis.
Key Intermediates and Reagents:
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(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
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(R)-3-((tert-butoxy-d9)methyl)piperazin-2-one
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Coupling agents (e.g., EDC, HOBT)
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Deprotection agents (e.g., HCl, TFA)
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Deuterated reagents (e.g., tert-butanol-d10)
Experimental Protocols
Step 1: Synthesis of (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one (Deuterated Intermediate)
The synthesis of this key deuterated intermediate is a critical step. It can be prepared from a suitable chiral starting material, with the deuterated tert-butyl group introduced via a Williamson ether synthesis using a deuterated alkoxide.
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Preparation of Sodium tert-butoxide-d9: To a solution of tert-butanol-d10 (1.2 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
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Ether Synthesis: To the solution of sodium tert-butoxide-d9, add a solution of a suitable protected and activated (R)-3-(hydroxymethyl)piperazin-2-one derivative (1.0 equivalent) in anhydrous THF.
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Reaction and Work-up: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the deuterated piperazinone intermediate.
Step 2: Coupling of Intermediates
This step involves the amide bond formation between the chiral butanoic acid derivative and the deuterated piperazinone.
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Activation: To a solution of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equivalent) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBT) (1.2 equivalents). Stir the mixture at 0°C for 30 minutes.
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Coupling: Add the synthesized (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
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Reaction and Work-up: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor for completion by LC-MS. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic extracts are washed with 1M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4 and concentrated.
Step 3: Deprotection to Yield Evogliptin-d9
The final step is the removal of the Boc protecting group to yield the free amine.
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Deprotection Reaction: Dissolve the crude product from Step 2 in methanol and add 2N HCl in diethyl ether.
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Reaction and Isolation: Stir the solution at room temperature for 2-4 hours. The product, Evogliptin-d9 hydrochloride, will precipitate out of the solution.
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Neutralization and Extraction: The hydrochloride salt can be neutralized with a mild base (e.g., NaHCO3) and the free base extracted with a suitable organic solvent like dichloromethane to yield Evogliptin-d9.
Purification Protocol
High purity of the final compound is essential for its use as an analytical standard. A multi-step purification approach is recommended.
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Flash Chromatography: The crude Evogliptin-d9 free base is first purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
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Preparative HPLC (if necessary): For achieving purity >98%, preparative reverse-phase HPLC can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid.[9]
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Final Salt Formation (Optional): If a salt form is desired for improved stability and handling, the purified free base can be treated with an acid such as L-tartaric acid to form the corresponding salt.
Data Presentation
The following tables summarize the expected outcomes of the synthesis and the analytical characteristics of the final product.
Table 1: Summary of Synthetic and Purification Steps
| Step | Description | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Synthesis of Deuterated Intermediate | Protected (R)-3-(hydroxymethyl)piperazin-2-one | (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one | 60-70 | >95 |
| 2 | Coupling Reaction | Deuterated Intermediate & Butanoic Acid Derivative | Boc-protected Evogliptin-d9 | 75-85 | ~90 |
| 3 | Deprotection | Boc-protected Evogliptin-d9 | Crude Evogliptin-d9 | 90-95 | ~85 |
| 4 | Flash Chromatography | Crude Evogliptin-d9 | Purified Evogliptin-d9 | 70-80 | >95 |
| 5 | Preparative HPLC | Purified Evogliptin-d9 | High-Purity Evogliptin-d9 | 80-90 | >99 |
Note: Yields are estimates and may vary based on reaction scale and optimization.
Table 2: Analytical Data for Evogliptin-d9
| Parameter | Value | Reference |
| Chemical Name | (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-((tert-butoxy-d9)methyl)piperazin-2-one | [5] |
| Molecular Formula | C19H17D9F3N3O3 | [5] |
| Molecular Weight | 410.48 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Purity (by HPLC) | >99% | - |
| Isotopic Purity | >98% Deuterium incorporation | - |
Visualizations
Evogliptin-d9 Synthesis and Purification Workflow
Caption: Figure 1: Overall Workflow for Evogliptin-d9 Synthesis and Purification.
Mechanism of Action: DPP-4 Inhibition by Evogliptin
Caption: Figure 2: Signaling Pathway of Evogliptin's Action.
References
- 1. Evogliptin - Wikipedia [en.wikipedia.org]
- 2. Evogliptin: a new dipeptidyl peptidase inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Evogliptin? [synapse.patsnap.com]
- 4. What is Evogliptin used for? [synapse.patsnap.com]
- 5. Evogliptin-D9 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Evogliptin (1222102-29-5) for sale [vulcanchem.com]
- 7. chinjmap.com [chinjmap.com]
- 8. WO2016204376A1 - Novel intermediates for preparing dpp-iv inhibitors, preparing method thereof and preparing method of dpp-iv inhibitors using the same - Google Patents [patents.google.com]
- 9. ijnrd.org [ijnrd.org]
